Nervonic acid, also known as cis-15-tetracosenoic acid or selacholeic acid, is a monounsaturated fatty acid characterized by its 24-carbon chain and a single double bond located at the ninth position from the methyl end (omega-9). With the molecular formula C24H46O2, it is classified as a very long-chain fatty acid. This compound is particularly abundant in the white matter of animal brains and in peripheral nervous tissue, where it plays a crucial role in the formation of myelin sheaths surrounding nerve fibers. Nervonic acid is synthesized from oleic acid through elongation processes and desaturation, making it an important component of sphingolipids and cerebrosides .
Limited data exists on the specific safety profile of nervonic acid. Generally, fatty acids are considered relatively safe, but excessive intake could potentially lead to digestive issues or disrupt other metabolic processes [6]. More research is needed to determine safe upper limits for human consumption.
Nervonic acid is a crucial component of sphingolipids, which are essential for the structure and function of the nervous system. Studies have shown that NA plays a vital role in:
Beyond neurological health, research suggests that NA may have other potential benefits, including:
Despite promising research findings, there are challenges associated with NA research and application:
Research indicates that nervonic acid is critical for maintaining healthy nerve function. It is involved in myelin synthesis and may enhance oligodendrocyte function, which is essential for the maturation of oligodendrocyte precursor cells. Deficiencies in nervonic acid have been associated with demyelinating disorders such as multiple sclerosis and adrenoleukodystrophy, suggesting that dietary supplementation could be beneficial for individuals with these conditions . Additionally, nervonic acid may regulate calcium ion channels in nerve cell membranes, further supporting its role in neuronal health .
Nervonic acid is synthesized through the elongation of oleic acid via fatty acid elongation pathways. This process occurs primarily in the endoplasmic reticulum of cells and involves several key enzymes:
This cycle repeats until the desired chain length (24 carbons) is achieved .
Nervonic acid has various applications across different fields:
Studies have shown that nervonic acid interacts with several biological systems:
Nervonic acid shares structural similarities with several other fatty acids, particularly those classified as very long-chain fatty acids. Here are some comparable compounds:
Compound Name | Carbon Chain | Double Bonds | Unique Features |
---|---|---|---|
Lignoceric Acid | C24:0 | 0 | Saturated fatty acid; precursor to nervonic acid |
Erucic Acid | C22:1 | 1 | Precursor to nervonic acid; found in rapeseed oil |
Oleic Acid | C18:1 | 1 | Common monounsaturated fatty acid; precursor |
Palmitic Acid | C16:0 | 0 | Saturated fatty acid; foundational building block |
Arachidonic Acid | C20:4 | 4 | Polyunsaturated fatty acid; involved in signaling |
Nervonic acid's unique position as a monounsaturated fatty acid with a specific role in myelin sheath formation distinguishes it from other similar compounds. Its significant presence in nervous tissue underscores its importance in neurobiology and potential therapeutic applications.
Nervonic acid (NA), first identified in 1925 by Japanese biochemist Tsujimoto Mitsumaru, was isolated from the white matter of human and bovine brains. Early studies revealed its unique presence in neural tissues, particularly within sphingolipids of the myelin sheath. By the mid-20th century, researchers confirmed its structural role in maintaining nerve fiber integrity through analyses of demyelination disorders like multiple sclerosis.
Initially sourced from shark liver oil, industrial extraction shifted to plant-based systems in the 21st century due to ecological concerns. Chinese endemic species Malania oleifera and Acer truncatum emerged as sustainable alternatives, with seed oils containing 5–12% nervonic acid. The 2023 breakthrough in microbial synthesis using engineered Yarrowia lipolytica achieved 17.3 g/L NA production, marking a paradigm shift in biomanufacturing.
Property | Classification |
---|---|
Carbon chain length | Very long-chain fatty acid (VLCFA) |
Unsaturation | Monounsaturated (Δ9 series) |
Positional isomerism | Z-configuration at C15-C16 |
Lipid category | Sphingolipid-associated fatty acid |
Nervonic acid belongs to the ω-9 (n-9) family, biosynthetically derived from oleic acid (18:1Δ9) through four elongation cycles. Its systematic designation as 24:1Δ15 reflects the 24-carbon backbone with a cis double bond between carbons 15–16.
Nervonic acid synthesis occurs via the endoplasmic reticulum-based elongation system:
Four elongation cycles convert erucic acid (22:1Δ13) to nervonic acid (24:1Δ15). Key enzymes include:
Tissue/Organ | NA Concentration (% total FAs) |
---|---|
Human Brain White Matter | 15–22% |
Malania oleifera Seed | 55–62% |
Yarrowia lipolytica Oil | 17.9% (engineered strain) |
Human Plasma | 0.3–0.7% |
NA predominantly esterifies at the amide position of sphingolipids, constituting 30–40% of myelin cerebrosides. In Acer truncatum, NA constitutes 5–8% of triacylglycerols.
Nervonic acid’s 24-carbon chain enables optimal packing in sphingomyelin bilayers, achieving:
Crystallographic studies demonstrate NA’s role in maintaining lipid raft microdomains crucial for:
2024 studies revealed NA’s dual mechanism in wound healing:
Gene knockout models (quaking mice) show 92% decreased NA levels correlating with hypomyelination. Therapeutic administration restored remyelination by 68% in EAE (experimental autoimmune encephalomyelitis) models.
Nervonic acid possesses the molecular formula C₂₄H₄₆O₂ with a molecular weight of 366.62 grams per mole [1] [2] [3]. The compound is systematically named (Z)-tetracos-15-enoic acid according to IUPAC nomenclature, reflecting its 24-carbon backbone and the Z-configuration of its double bond at the 15th position [1] [3]. Alternative nomenclature includes cis-15-tetracosenoic acid and selacholeic acid, terms frequently encountered in biochemical literature [2] [4].
The structural architecture of nervonic acid is characterized by a long saturated aliphatic chain interrupted by a single cis double bond [2] [7]. The compound belongs to the omega-9 fatty acid family, with the double bond positioned nine carbons from the methyl terminus [1] [7]. The linear formula can be represented as CH₃(CH₂)₇CH=CH(CH₂)₁₃COOH, where the cis configuration of the double bond creates a characteristic bend in the molecular structure [4] [9].
The InChI Key for nervonic acid is GWHCXVQVJPWHRF-KTKRTIGZSA-N, providing a unique identifier for computational chemistry applications [4]. The SMILES notation CCCCCCCC\C=C/CCCCCCCCCCCCCC(O)=O accurately represents the stereochemistry and connectivity of the molecule [4].
Property | Value |
---|---|
Molecular Formula | C₂₄H₄₆O₂ |
Molecular Weight | 366.62 g/mol |
CAS Number | 506-37-6 |
IUPAC Name | (Z)-tetracos-15-enoic acid |
Common Synonyms | cis-15-tetracosenoic acid, selacholeic acid |
InChI Key | GWHCXVQVJPWHRF-KTKRTIGZSA-N |
SMILES | CCCCCCCC\C=C/CCCCCCCCCCCCCC(O)=O |
Nervonic acid exhibits a melting point range of 42 to 43 degrees Celsius, corresponding to 315 to 316 Kelvin [2] [4] [5]. This relatively low melting point is characteristic of long-chain monounsaturated fatty acids, where the cis double bond introduces molecular flexibility that disrupts crystalline packing [10]. The compound presents as a white to off-white crystalline powder under standard laboratory conditions [4] [10].
The solubility profile of nervonic acid demonstrates typical fatty acid behavior with pronounced hydrophobic characteristics [10]. The compound is insoluble in water due to its long hydrocarbon chain and the presence of only one polar carboxyl group [10]. Organic solvent solubility varies significantly depending on the solvent polarity and hydrogen bonding capacity [4]. Dimethyl sulfoxide and dimethylformamide each dissolve nervonic acid at concentrations up to 20 milligrams per milliliter [4]. Ethanol provides more limited solubility at 10 milligrams per milliliter, while chloroform demonstrates superior dissolving capacity at 50 milligrams per milliliter [4].
The predicted pKa value of nervonic acid is 4.78 ± 0.10, indicating typical carboxylic acid behavior with moderate acidity [30]. This value suggests that nervonic acid exists predominantly in its protonated form under physiological pH conditions.
Property | Value |
---|---|
Melting Point | 42-43°C (315-316 K) |
Boiling Point | 459.84°C (rough estimate) |
Density (estimated) | 0.9009 g/cm³ |
Refractive Index (estimated) | 1.4806 |
Flash Point | >230°F (>110°C) |
Appearance | White to off-white crystalline powder |
Solubility in Water | Insoluble |
Solubility in Organic Solvents | DMSO (20 mg/ml), DMF (20 mg/ml), ethanol (10 mg/ml), chloroform (50 mg/ml) |
pKa (predicted) | 4.78±0.10 |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of nervonic acid through both proton and carbon-13 techniques [14] [40]. Proton nuclear magnetic resonance analysis in deuterated chloroform at 400 megahertz reveals characteristic chemical shifts that confirm the molecular structure [14]. The olefinic protons associated with the cis double bond appear at approximately 5.3 parts per million, while the terminal methyl group protons resonate around 0.9 parts per million [14]. The extensive methylene chain protons produce complex multipicity patterns between 1.2 and 2.3 parts per million [14].
Carbon-13 nuclear magnetic resonance spectroscopy further elucidates the structural features of nervonic acid [14]. The carbonyl carbon of the carboxylic acid group appears at approximately 180 parts per million, consistent with typical fatty acid behavior [14]. The olefinic carbons involved in the double bond resonate around 130 parts per million, while the aliphatic carbons throughout the chain appear between 14 and 34 parts per million [14].
Infrared spectroscopy reveals characteristic functional group absorptions that confirm the presence of both carboxylic acid and alkene moieties [42]. The carbonyl stretch of the carboxyl group appears at approximately 1740 wavenumbers, while the carbon-carbon double bond stretch occurs near 1650 wavenumbers [42]. The aliphatic carbon-hydrogen stretching vibrations appear between 2850 and 2950 wavenumbers [42]. The cis configuration of the double bond can be distinguished from trans isomers through characteristic infrared absorption patterns [42] [43].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [15]. Electrospray ionization mass spectrometry produces the molecular ion peak at mass-to-charge ratio 366, confirming the molecular weight [1]. Collision-induced dissociation generates characteristic fragmentation patterns typical of long-chain fatty acids, including McLafferty rearrangement products [15].
Technique | Key Features | Solvent/Conditions |
---|---|---|
¹H NMR | Olefinic protons ~5.3 ppm; methyl protons ~0.9 ppm; methylene protons ~1.2-2.3 ppm | CDCl₃, 400 MHz |
¹³C NMR | Carbonyl carbon ~180 ppm; olefinic carbons ~130 ppm; aliphatic carbons 14-34 ppm | CDCl₃ |
IR Spectroscopy | C=O stretch ~1740 cm⁻¹; C=C stretch ~1650 cm⁻¹; C-H stretch ~2850-2950 cm⁻¹ | KBr pellet or neat |
Mass Spectrometry | Molecular ion peak at m/z 366; McLafferty rearrangement fragments | EI/ESI ionization |
UV-Vis | No significant chromophore absorption in visible range | UV transparent |
Collision cross section measurements provide three-dimensional structural information about nervonic acid in the gas phase through ion mobility spectrometry [1] [15]. Multiple ionization modes have been employed to characterize the collision cross section values of nervonic acid under various experimental conditions [1].
The dehydrated protonated species [M+H-H₂O]⁺ exhibits a collision cross section of 196.8 square angstroms when analyzed using drift tube ion mobility spectrometry with nitrogen buffer gas [1]. This measurement was obtained from human bronchoalveolar lavage fluid samples as part of an unambiguous lipids dataset [1].
Deprotonated nervonic acid [M-H]⁻ demonstrates collision cross section values that vary slightly depending on the measurement technique employed [1]. Drift tube measurements calibrated with Agilent tune mix yield a value of 196.32 square angstroms [1]. Trapped ion mobility spectrometry using single field calibration produces a marginally higher value of 197.3 square angstroms [1].
The sodium adduct [M+Na]⁺ shows an increased collision cross section of 204.4 square angstroms, reflecting the larger ionic radius and altered gas-phase conformation induced by sodium coordination [1]. These collision cross section measurements demonstrate high experimental precision with typical uncertainties of ±0.35% or better [15].
The collision cross section values of nervonic acid correlate with molecular structure parameters including chain length and degree of unsaturation [15]. Comparison with other fatty acids reveals that the length of the aliphatic chain exerts a stronger influence on collision cross section than the number of double bonds [15].
Ionization Mode | CCS Value (Ų) | Method |
---|---|---|
[M+H-H₂O]⁺ | 196.8 | DT; Buffer gas: N₂; Sample Type: Human BALF |
[M-H]⁻ (DT) | 196.32 | DT; single field calibrated with Agilent tune mix |
[M-H]⁻ (TIMS) | 197.3 | TIMS; single field calibrated |
[M+Na]⁺ | 204.4 | Not specified |
Nervonic acid exists predominantly in the cis configuration, characterized by the Z-geometry at the 15th carbon position [2] [19]. This stereochemical arrangement results from the enzymatic biosynthetic pathway that exclusively produces cis double bonds through desaturase enzyme activity [19]. The cis configuration introduces a characteristic bend in the molecular structure that significantly influences its physical and biological properties [2].
Geometric isomerization of nervonic acid can occur under specific chemical conditions, particularly through radical-mediated processes [19]. Thiyl radical-catalyzed isomerization represents one mechanism by which cis-nervonic acid can be converted to its trans isomer [19]. This process involves reversible addition of thiyl radicals to the double bond, followed by bond rotation and elimination to yield the trans configuration [19].
The trans isomer of nervonic acid, while not naturally occurring, demonstrates distinct physical properties compared to the cis form [43]. Gas chromatography-mass spectrometry analysis reveals that trans fatty acids typically elute earlier than their cis counterparts due to differences in molecular shape and interaction with stationary phases [43]. The chromatographic cis/trans effect can be quantified by dividing the retention time of the cis isomer by that of the trans isomer [43].
Spectroscopic discrimination between cis and trans nervonic acid isomers relies on characteristic infrared absorption patterns [42]. Trans double bonds exhibit distinctive absorption between 955 and 970 wavenumbers, providing a reliable analytical tool for isomer identification [42]. Nuclear magnetic resonance spectroscopy also provides differentiation through coupling constant analysis and chemical shift variations [19].
The carboxylic acid functional group of nervonic acid exhibits typical reactivity patterns characteristic of long-chain fatty acids [16]. Esterification reactions readily occur with alcohols under acidic conditions to form corresponding fatty acid esters [16]. The acid chloride derivative can be prepared through reaction with thionyl chloride or oxalyl chloride, enabling subsequent acylation reactions [16].
The double bond in nervonic acid serves as a reactive site for various chemical transformations [19]. Hydrogenation using metal catalysts converts nervonic acid to its saturated analog, lignoceric acid [18]. Epoxidation reactions with peracids produce the corresponding epoxide derivative, though this transformation typically requires carefully controlled conditions due to the electron-deficient nature of the isolated double bond [19].
Halogenation reactions across the double bond can be achieved using molecular halogens such as bromine or iodine [19]. These reactions proceed through anti addition mechanisms to yield vicinal dihalide products [19]. Oxidative cleavage of the double bond using strong oxidizing agents such as potassium permanganate or ozone produces two shorter-chain carboxylic acids [19].
The reactivity of nervonic acid toward radical species has been extensively studied due to its biological significance [19]. Lipid peroxidation processes involve hydrogen abstraction from the allylic positions adjacent to the double bond, initiating chain reactions that can lead to complex mixtures of oxidation products [19]. The rate constants for these reactions depend on the specific radical species involved and the reaction conditions [19].
Nervonic acid occupies a central position within the very long-chain fatty acid biosynthetic pathway, serving as both a product and precursor in enzymatic elongation reactions [7] [25]. The compound is biosynthetically derived from oleic acid through a series of two-carbon elongation steps catalyzed by fatty acid elongase enzymes [7] [25]. This elongation pathway proceeds through eicosenoic acid and erucic acid as sequential intermediates [7] [25].
The immediate precursor to nervonic acid is erucic acid, a 22-carbon monounsaturated fatty acid [7] [27]. Elongation of erucyl-coenzyme A to nervonoyl-coenzyme A requires malonyl-coenzyme A as the two-carbon donor and reduced nicotinamide adenine dinucleotide phosphate as the reducing agent [27]. This reaction is catalyzed by the fatty acid elongase complex, which includes 3-ketoacyl-coenzyme A synthase as the rate-limiting enzyme [25] [27].
Nervonic acid shares structural similarities with lignoceric acid, its saturated 24-carbon analog [18]. The relationship between these compounds involves desaturation reactions catalyzed by delta-15 desaturase enzymes [18] [26]. In certain disease states, the normal balance between nervonic acid and lignoceric acid becomes disrupted, leading to accumulation of saturated very long-chain fatty acids [18].
The elongation pathway can proceed beyond nervonic acid to produce even longer-chain fatty acids [22]. Experimental evidence demonstrates that nervonic acid can serve as a substrate for further elongation reactions, yielding 26-carbon and 28-carbon fatty acids under specific conditions [22]. These ultra-long-chain fatty acids are typically found in specialized biological membranes and sphingolipid structures [22].
Comparative analysis of very long-chain fatty acids reveals distinct metabolic relationships between chain length and biological function [18] [28]. Nervonic acid demonstrates unique properties among this group due to its specific chain length and unsaturation pattern [28]. The compound can reverse the accumulation of saturated very long-chain fatty acids in certain pathological conditions, suggesting therapeutic potential [18] [28].
Fatty Acid | Carbon Chain Length | Double Bonds | Relationship to Nervonic Acid |
---|---|---|---|
Oleic Acid (C18:1) | 18 | 1 (Δ9) | Biosynthetic precursor via elongation pathway |
Eicosenoic Acid (C20:1) | 20 | 1 (Δ11) | Intermediate in elongation from oleic acid |
Erucic Acid (C22:1) | 22 | 1 (Δ13) | Immediate precursor in biosynthetic pathway |
Nervonic Acid (C24:1) | 24 | 1 (Δ15) | Target compound |
Lignoceric Acid (C24:0) | 24 | 0 | Saturated analog; desaturation substrate |
Hexacosanoic Acid (C26:0) | 26 | 0 | Further elongation product |
Irritant